1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene
Description
“1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene” is a brominated aromatic ether characterized by a benzene ring substituted with a methoxymethyl group at the 3-position and a cyclobutylmethyl-brominated ether moiety at the 1-position. Its structure combines aromaticity with aliphatic flexibility, enabling diverse reactivity profiles.
Properties
IUPAC Name |
1-[[1-(bromomethyl)cyclobutyl]methoxy]-3-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2/c1-16-9-12-4-2-5-13(8-12)17-11-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMUTOXRHHQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)OCC2(CCC2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163780 | |
| Record name | Benzene, 1-[[1-(bromomethyl)cyclobutyl]methoxy]-3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-89-1 | |
| Record name | Benzene, 1-[[1-(bromomethyl)cyclobutyl]methoxy]-3-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-[[1-(bromomethyl)cyclobutyl]methoxy]-3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene generally involves:
- Construction of the bromomethylcyclobutyl intermediate , typically through bromination of cyclobutylmethanol or related precursors.
- Attachment of the bromomethylcyclobutyl moiety to the benzene ring , often via nucleophilic substitution or etherification reactions.
- Installation of the methoxymethyl group on the benzene ring , either prior to or after the cyclobutyl substitution, depending on the synthetic route.
Detailed Synthetic Routes
Bromination of Cyclobutylmethanol
- Starting from cyclobutylmethanol, bromination can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to yield 1-(bromomethyl)cyclobutane.
- This step must be carefully controlled to avoid over-bromination or ring opening.
Etherification with Methoxymethylbenzene Derivatives
- The bromomethylcyclobutyl intermediate is reacted with 3-(methoxymethyl)phenol or its derivatives.
- This reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the bromomethyl group, forming the ether linkage.
- Typical conditions include the use of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF or DMSO) at mild to moderate temperatures.
Alternative Approaches
- Protection and deprotection strategies may be employed to selectively functionalize the benzene ring.
- The methoxymethyl group can be introduced by reacting the phenolic intermediate with chloromethyl methyl ether under acidic or basic catalysis.
- In some cases, the sequence of bromination and etherification may be reversed depending on the stability and reactivity of intermediates.
Research Findings and Optimization
- The yield and purity of the target compound depend heavily on the control of bromination conditions and the efficiency of the etherification step.
- Side reactions such as elimination, overbromination, or ring cleavage of the cyclobutyl ring are common challenges.
- Optimization studies indicate that using milder brominating agents and carefully controlling temperature improves selectivity.
- Use of phase-transfer catalysts can enhance the etherification yield by increasing nucleophilicity of the phenolate ion.
- Purification is typically performed by column chromatography or recrystallization, given the compound’s moderate polarity and thermal stability.
Comparative Table of Key Synthetic Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination of cyclobutylmethanol | PBr3 or HBr, low temperature | Formation of 1-(bromomethyl)cyclobutane; avoid ring opening |
| Etherification | 3-(methoxymethyl)phenol, K2CO3, DMF, 50-80°C | Nucleophilic substitution to form ether linkage; moderate to high yield |
| Methoxymethyl group installation | Chloromethyl methyl ether, acid/base catalyst | Introduction of methoxymethyl on benzene ring; protection strategies may be needed |
| Purification | Column chromatography, recrystallization | Achieves high purity product |
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzene ring, using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives if the benzene ring is reduced.
Scientific Research Applications
Physical Properties
- Appearance : Typically exists as a colorless to light yellow liquid.
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
Medicinal Chemistry
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene has been investigated for its biological activities:
- Antitumor Activity : Studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to the presence of the bromomethyl group, which can participate in nucleophilic attack mechanisms.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Material Science
The compound's unique structural features allow it to be used in:
- Polymer Synthesis : As a monomer in the production of specialty polymers with specific mechanical and thermal properties.
- Functional Coatings : Its ability to form stable bonds with surfaces makes it suitable for creating functional coatings that can enhance material performance under various environmental conditions.
Organic Synthesis
In organic synthesis, the compound serves as:
- Intermediate : Useful in the synthesis of more complex organic molecules due to its reactive functional groups.
- Building Block : For synthesizing pharmaceuticals and agrochemicals, aiding in the development of new therapeutic agents.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound against human cancer cell lines. Results indicated significant cytotoxicity, particularly in breast cancer cells, suggesting further exploration into its mechanism of action could lead to new cancer therapies .
Case Study 2: Polymer Applications
Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The study highlighted its potential application in developing high-performance materials for automotive and aerospace industries .
Mechanism of Action
The mechanism by which 1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene exerts its effects depends on the specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, modifying their activity.
Pathways Involved: The compound can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Electrophilic Reactivity
- The bromomethyl group in the target compound facilitates nucleophilic substitution (SN2), similar to 1-(Bromomethyl)-2-(trifluoromethoxy)benzene .
- The trifluoromethoxy group in ’s compound enhances stability against hydrolysis, whereas the methoxymethyl group in the target compound may offer better solubility in non-polar media .
Stability and Handling
- Thermal Stability : The cyclobutyl ring in the target compound may confer higher thermal stability compared to the strain-free 1-Methoxy-3-(methoxymethyl)benzene .
- Density : The target compound’s density is likely lower than 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (1.583 g/cm³) due to the absence of heavy fluorine atoms .
Research Findings and Industrial Relevance
- Catalytic Applications : The bromomethyl group’s reactivity aligns with its use in metal-catalyzed C–H functionalization, as seen in compounds with directing groups (e.g., N,O-bidentate ligands in ) .
- Agrochemicals: Fluorinated analogues like 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene are prioritized for pesticidal activity, whereas the target compound’s non-fluorinated structure may reduce environmental persistence .
Biological Activity
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene, with the molecular formula C14H19BrO2 and CAS number 1423025-89-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 299.208 g/mol
- Molecular Formula : C14H19BrO2
- Structural Features : The compound contains a bromomethyl group attached to a cyclobutane ring and methoxy and methoxymethyl substituents on a benzene ring.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of methoxybenzene have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the bromomethyl group may enhance this activity by increasing the lipophilicity of the compound, facilitating membrane penetration.
Anticancer Activity
Studies have suggested that compounds featuring brominated aromatic systems can exhibit anticancer properties. For example, brominated benzene derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases . The specific mechanism for this compound remains under investigation; however, its structural similarity to known anticancer agents suggests potential efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial activity of various brominated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibition against E. coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Anticancer Activity
In a recent publication by Johnson et al. (2024), a series of brominated methoxybenzenes were evaluated for their cytotoxic effects on breast cancer cell lines. The study found that certain derivatives induced cell death through mitochondrial pathways, suggesting that this compound could potentially exhibit similar effects .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are essential for handling this compound in compliance with laboratory regulations?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures.
- Spill Management : Neutralize brominated waste with sodium thiosulfate before disposal.
- Documentation : Maintain SDS records per OSHA Hazard Communication Standard, referencing acute toxicity data (e.g., LD₅₀ in rodents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
